molecular formula C7H16ClNO2 B13741229 Amyl-glycine hydrochloride CAS No. 33211-98-2

Amyl-glycine hydrochloride

Cat. No.: B13741229
CAS No.: 33211-98-2
M. Wt: 181.66 g/mol
InChI Key: XWEBGYHDYSOANZ-UHFFFAOYSA-N
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Description

Amyl-glycine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of glycine, an amino acid, and is often used in research related to biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amyl-glycine hydrochloride typically involves the reaction of amylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The process can be summarized as follows:

    Amylamine and Glycine Reaction: Amylamine is reacted with glycine in an aqueous solution.

    Hydrochloric Acid Addition: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.

    Purification: The resulting compound is purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is scaled up from laboratory methods, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Amyl-glycine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amyl-glycine oxide, while reduction may produce amyl-glycine amine.

Scientific Research Applications

Amyl-glycine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of amyl-glycine hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, affecting their function and activity. The compound may also interact with DNA, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

    Glycine Hydrochloride: A simpler derivative of glycine, used in similar applications but with different properties.

    Amylamine Hydrochloride: Another related compound with distinct chemical behavior and uses.

Uniqueness

Amyl-glycine hydrochloride is unique due to its specific structure, which combines the properties of both amylamine and glycine. This combination allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its simpler counterparts.

Properties

CAS No.

33211-98-2

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-(pentylamino)acetic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-8-6-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H

InChI Key

XWEBGYHDYSOANZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(=O)O.Cl

Origin of Product

United States

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